molecular formula C7H11N3O2S B13310822 4-[(Methylamino)methyl]pyridine-2-sulfonamide

4-[(Methylamino)methyl]pyridine-2-sulfonamide

Cat. No.: B13310822
M. Wt: 201.25 g/mol
InChI Key: XSGJSMDQWRIBCF-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]pyridine-2-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methylamino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylamino)methyl]pyridine-2-sulfonamide typically involves the reaction of 4-(methylamino)pyridine with sulfonamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[(Methylamino)methyl]pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[(Methylamino)methyl]pyridine-2-sulfonamide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(methylaminomethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-9-5-6-2-3-10-7(4-6)13(8,11)12/h2-4,9H,5H2,1H3,(H2,8,11,12)

InChI Key

XSGJSMDQWRIBCF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)S(=O)(=O)N

Origin of Product

United States

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